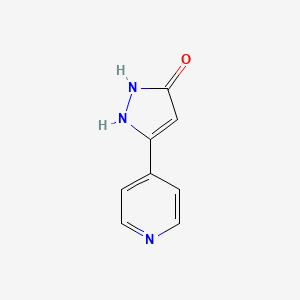

3-(pyridin-4-yl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

78584-36-8 |

|---|---|

Molecular Formula |

C8H5N3O |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

5-pyridin-4-ylpyrazol-3-one |

InChI |

InChI=1S/C8H5N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H |

InChI Key |

AEEHTGUVNRKXIP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CC(=O)NN2 |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)N=N2 |

solubility |

not available |

Origin of Product |

United States |

Nomenclature and Advanced Structural Considerations of 3 Pyridin 4 Yl 1h Pyrazol 5 Ol

Systematic Nomenclature and Structural Representation

The systematic name for the compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is 4-(5-hydroxy-1H-pyrazol-3-yl)pyridine . This name clearly delineates the substitution pattern on the pyridine (B92270) ring. The molecule consists of a pyrazole (B372694) ring substituted at the 3-position with a pyridin-4-yl group and bearing a hydroxyl group at the 5-position. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.

The structural representation of 3-(pyridin-4-yl)-1H-pyrazol-5-ol is depicted below:

Table 1: Systematic and Alternative Names

| Name Type | Name |

| Systematic IUPAC Name | 4-(5-hydroxy-1H-pyrazol-3-yl)pyridine |

| Common Name | This compound |

| Alternative Name | 5-(pyridin-4-yl)-1H-pyrazol-3-ol |

Tautomerism in this compound Systems

One of the most critical aspects of the chemistry of this compound is its existence in various tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this particular pyrazolol, the principal tautomerism at play is the keto-enol equilibrium.

Keto-Enol Tautomeric Equilibrium

Pyrazol-5-ones can exist in three main tautomeric forms: the OH-form (enol), the CH-form (keto), and the NH-form (keto). For this compound, these can be represented as follows:

OH-form (Enol): this compound

CH-form (Keto): 4-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)pyridine

NH-form (Keto): 4-(3-oxo-2,3-dihydro-1H-pyrazol-5-yl)pyridine

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring. Generally, the enol form is more stable in non-polar solvents, while polar solvents can favor the keto forms.

Experimental Evidence for Tautomeric Forms (e.g., Single Crystal X-ray Diffraction Analysis of Related Structures)

Computational Insights into Tautomeric Preferences

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of pyrazole tautomers. For related pyridyl-pyrazolol systems, calculations have shown that in the gas phase, the enol form is often the most stable. However, the presence of a solvent can significantly alter this preference. Theoretical studies on 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole indicated that while the enol form (A) is the most stable in non-polar solvents, the keto NH-form (C) becomes predominant in aqueous solutions, with a smaller contribution from the keto CH-form (B). nih.gov The ability of the pyridine nitrogen to participate in intramolecular hydrogen bonding in the keto forms (B and C) can also play a crucial role in their stabilization. nih.gov

Table 2: Predicted Relative Stabilities of Tautomers for a Related Pyridyl-Pyrazolol System

| Tautomeric Form | Relative Stability in Non-Polar Solvent | Relative Stability in Polar Solvent |

| OH-form (Enol) | Most Stable | Less Stable |

| CH-form (Keto) | Less Stable | Intermediate Stability |

| NH-form (Keto) | Less Stable | Most Stable |

| Data based on findings for 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and may be indicative for this compound. nih.gov |

Conformational Analysis of this compound

Computational modeling of pyridinyl-pyrazole derivatives suggests that the lowest energy conformation often involves a non-planar arrangement of the two rings. This twisting is a result of steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings. The dihedral angle between the planes of the pyrazole and pyridine rings will be a critical parameter in defining the conformational landscape. The presence of different tautomers will also influence the conformational preferences, as the geometry around the pyrazole ring changes with the tautomeric form. For instance, the keto forms will have a tetrahedral carbon at the 4-position, leading to a more three-dimensional structure compared to the planar enol form.

Chemical Reactivity and Transformation of 3 Pyridin 4 Yl 1h Pyrazol 5 Ol

Functionalization at the Hydroxyl Group (C5-OH)

The hydroxyl group at the C5 position of 3-(pyridin-4-yl)-1H-pyrazol-5-ol is a key site for functionalization, allowing for the introduction of various substituents through esterification and etherification reactions. These transformations are crucial for modifying the compound's physicochemical properties and for the synthesis of new derivatives with potential applications in medicinal chemistry and materials science.

Esterification Reactions

The esterification of this compound involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base or a catalyst. The choice of reaction conditions can influence the regioselectivity of the acylation, as the pyrazole (B372694) ring also contains nitrogen atoms that can potentially be acylated.

One effective method for the O-acylation of hydroxypyrazoles is through phase-transfer catalysis. researchgate.net This method has been shown to be effective for the acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles with various acyl chlorides. researchgate.net The reaction is typically carried out in a biphasic system consisting of an organic solvent and an aqueous solution of a base, with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) facilitating the reaction. researchgate.net This approach can lead to the formation of O-acylated products, and in some cases, N-acylated or di-acylated products, depending on the substrate and reaction conditions. researchgate.net

For instance, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one has been achieved using aroyl chlorides in the presence of calcium hydroxide (B78521) in anhydrous dioxane. rsc.org This highlights the importance of the reaction conditions in directing the acylation to a specific position. In the case of this compound, careful optimization of the reaction parameters would be necessary to achieve selective O-esterification.

The use of acidic conditions has also been explored for the chemoselective O-acylation of hydroxyamino acids and amino alcohols. nih.gov Anhydrous trifluoroacetic acid has been identified as a suitable medium for such reactions, as it protonates the amine functionalities, thus preventing their acylation. nih.gov This strategy could potentially be adapted for the selective O-esterification of this compound, where the pyridine (B92270) nitrogen could be protonated to prevent its reaction with the acylating agent.

Table 1: Examples of Esterification Reactions on Pyrazole Scaffolds

| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-pyrazol-5-one | 4-Methylbenzoyl chloride | Ca(OH)₂ | Dioxane | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | - | rsc.org |

| 5(3)-Hydroxy-3(5)-substituted-1H-pyrazoles | Various acyl chlorides | NaOH (aq) / TBAB | Organic solvent | O-Acylated pyrazoles | - | researchgate.net |

| L-Tyrosine | Acyl chlorides | HClO₄ | Ethyl acetate (B1210297) | O-Acyl-L-tyrosine | - | nih.gov |

Etherification Reactions

Etherification of the C5-hydroxyl group of this compound can be achieved through Williamson ether synthesis, which involves the reaction of the corresponding pyrazolate anion with an alkyl halide. The pyrazolate is typically generated in situ by treating the pyrazol-5-ol with a suitable base.

The chemoselective O-alkylation of similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, has been successfully performed using alkyl halides in the presence of a base like potassium carbonate in a solvent such as acetonitrile. nih.gov This method has been shown to selectively yield O-alkylated products over N-alkylated ones. nih.gov A similar approach could be employed for the etherification of this compound.

It is important to note that N-alkylation can be a competing reaction. For example, the N-alkylation of pyrazoles has been achieved using crystalline aluminosilicates or aluminophosphates as catalysts. nih.gov Therefore, the choice of base and reaction conditions is critical to ensure selective O-alkylation.

Table 2: Examples of Etherification Reactions on Heterocyclic Scaffolds

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidines | K₂CO₃ | Acetonitrile | O-Alkylated pyrimidine (B1678525) | 80-87 | nih.gov |

| Pyrazole | Alkyl alcohol | Crystalline aluminosilicate | - | N-Alkylpyrazole | 100 | nih.gov |

Reactions at the Pyrazole Ring Core

The pyrazole ring in this compound is an aromatic system that can undergo various reactions, including electrophilic substitution and condensation reactions. The presence of the pyridinyl substituent and the hydroxyl group influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution on the Pyrazole Moiety (e.g., at C4)

The C4 position of the pyrazole ring in this compound is susceptible to electrophilic attack due to the electron-donating effect of the hydroxyl group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgambeed.com This reaction has been successfully applied to pyrazol-3-ols to introduce a formyl group at the C4 position. mdpi.com For instance, the reaction of 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack conditions yields 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. researchgate.net

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. chegg.com The nitration of the pyridine ring itself generally requires harsh conditions. However, the pyrazole ring in the target compound is activated towards electrophilic substitution.

Sulfonation of aromatic compounds is often achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). orgosolver.com The sulfonation of pyridine occurs at elevated temperatures, yielding pyridine-3-sulfonic acid as the main product. researchgate.net The reactivity of the pyrazole ring in this compound towards sulfonation would likely be higher than that of the pyridine ring.

Table 3: Examples of Electrophilic Aromatic Substitution on Pyrazole and Pyridine Rings

| Reaction | Reagents | Product | Reference |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 4-Formylpyrazole | mdpi.comresearchgate.net |

| Nitration | HNO₃, H₂SO₄ | Nitroaromatic compound | chegg.com |

| Sulfonation | Fuming H₂SO₄ | Pyridine-3-sulfonic acid | researchgate.net |

Nucleophilic Aromatic Substitution on Substituted Analogues

While the unsubstituted pyrazole ring is generally resistant to nucleophilic attack, the introduction of electron-withdrawing groups or a good leaving group (such as a halogen) can facilitate nucleophilic aromatic substitution. For instance, a chloro-substituted analogue of this compound could undergo nucleophilic displacement of the chloride by various nucleophiles.

The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of aminopyrazoles with various electrophiles, which can be considered a form of nucleophilic attack by the amino group. nih.govmdpi.com

Knoevenagel Condensation Reactions on Pyrazol-5-ones

The pyrazol-5-one tautomer of this compound possesses an active methylene (B1212753) group at the C4 position, which can participate in Knoevenagel condensation reactions with aldehydes and ketones. chem-station.compw.live This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and leads to the formation of a C4-substituted α,β-unsaturated product. chem-station.compw.livereddit.comresearchgate.net

The condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate has been used to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov A similar reaction with 3-(pyridin-4-yl)-1H-pyrazol-5-one would be expected to yield analogous products. The synthesis of 4,5-dihydro-1H-pyrazole derivatives has been achieved through the cyclization of pyridylchalcones, which are themselves formed via a Claisen-Schmidt condensation, a reaction related to the Knoevenagel condensation. scispace.com

Table 4: Examples of Knoevenagel Condensation with Pyrazol-5-ones

| Pyrazolone (B3327878) | Aldehyde/Ketone | Catalyst | Product | Reference |

| 3-Methyl-1-phenyl-5-pyrazolone | Various benzaldehydes | Sodium acetate | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

| Active methylene compounds | Aldehydes/Ketones | Piperidine/Pyridine | α,β-Unsaturated compounds | chem-station.compw.live |

Reactivity of the Pyridyl Substituent

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. This makes the nitrogen atom available for protonation, rendering the pyridine ring basic. The basicity of a substituted pyridine is highly dependent on the electronic nature of its substituents. Electron-donating groups increase the electron density on the nitrogen atom, making it a stronger base, while electron-withdrawing groups decrease its basicity. stackexchange.com

The pKa of the conjugate acid of pyridine is 5.2. The pyrazol-5-ol substituent at the 4-position can be expected to modulate this value. Depending on its tautomeric form (OH-pyrazole, CH-pyrazolone, or NH-pyrazolone), the pyrazolyl group can exert either a weak electron-donating or electron-withdrawing effect. Theoretical and experimental studies on related compounds, such as 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amines, confirm the basic nature of the pyridine nitrogen, which readily participates in hydrogen bonding as a proton acceptor. researchgate.netacs.org This indicates that the nitrogen atom is a primary site for interaction with acids.

Table 1: pKa Values of Selected Substituted Pyridinium Ions in Water

| Substituent (at C-4) | pKa of Conjugate Acid | Effect of Substituent |

| -H (Pyridine) | 5.2 | Reference |

| -CH₃ | 6.0 | Electron-Donating (Inductive) |

| -NH₂ | 9.2 | Electron-Donating (Resonance) |

| -Cl | 3.8 | Electron-Withdrawing (Inductive) |

| -NO₂ | 1.6 | Electron-Withdrawing (Resonance/Inductive) |

| -C₅H₄N₂O (pyrazol-5-ol) | Not specifically documented, but expected to be near that of pyridine. | Modulating |

This table illustrates the general principles of substituent effects on pyridine basicity.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring carbons. When such reactions do occur, they are typically directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at C-2, C-4, or C-6 leads to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is most pronounced at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen), as attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be stabilized on the electronegative nitrogen atom. stackexchange.comyoutube.com For a reaction to occur, a good leaving group must be present at the position of attack. In the case of this compound, the pyrazolyl group at C-4 is not a conventional leaving group. Therefore, direct nucleophilic displacement of the pyrazolyl group is unlikely under standard conditions. However, the pyridine ring could be activated towards nucleophilic attack by N-oxidation or if other leaving groups were present on the ring.

Cycloaddition Reactions Involving the Pyrazole System

While aromatic pyrazoles are generally reluctant to participate in cycloadditions due to the required loss of aromaticity, their derivatives can be employed in such reactions to construct more complex heterocyclic systems. researchgate.net The pyrazole ring in this compound can be considered a platform for further synthetic transformations that may involve cycloaddition mechanisms.

A notable example is the Diels-Alder reaction of pyrazolyl-containing 2-azadienes. Research has shown that alkylidene derivatives of 5-aminopyrazoles (which are structurally related to the title compound) can act as 2-azadienes in [4+2] cycloadditions with electron-deficient dienophiles like nitroalkenes. These reactions, often promoted by microwave irradiation, yield pyrazolo[3,4-b]pyridine derivatives. researchgate.net This demonstrates a pathway where the pyrazole moiety is integral to the diene system undergoing cycloaddition.

Furthermore, non-aromatic 4H-pyrazoles have been shown to act as dienes in Diels-Alder reactions. nih.gov The title compound, this compound, exists in equilibrium with its pyrazolone tautomers. The pyrazolone form contains a C=C double bond within the five-membered ring which could potentially function as a dienophile in a [4+2] cycloaddition with a suitable diene, although specific examples for this substrate are not prominent in the literature. wikipedia.orgorganic-chemistry.org These reactions highlight the versatility of the pyrazole core in constructing fused heterocyclic systems through cycloaddition pathways.

Oxidative Transformations of Pyrazol-5-ols

The pyrazol-5-ol moiety is susceptible to a variety of oxidative transformations, largely centered on the C4 position of the pyrazole ring, especially when it is unsubstituted. These reactions provide a route to novel coupled products and functionalized heterocycles. rsc.org

One common transformation is oxidative C-C coupling. Pyrazolones can react with other nucleophilic heterocycles, such as quinoxalinones, in the presence of an oxidant like potassium persulfate (K₂S₂O₈). rsc.org This metal-free, cross-dehydrogenative coupling (CDC) reaction forms a new carbon-carbon bond, typically at the C4 position of the pyrazolone ring. rsc.org Oxidative dimerization to form 4,4'-bis(pyrazolones) is also a known side reaction or, under certain conditions, the main pathway. rsc.org

Oxidative C-O coupling is another significant reaction pathway. Using oxidants such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), pyrazolones can couple with N-hydroxy compounds (e.g., N-hydroxyphthalimide) to form C-O linked products. rsc.orgresearchgate.net These reactions are believed to proceed through the formation of N-oxyl radicals which then attack the C4 position of the pyrazolone. rsc.org

While less common for pyrazol-5-ols, the related pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds, indicating the pyrazole system's general susceptibility to oxidation. nih.govacs.org

Table 2: Examples of Oxidative Transformations of Pyrazol-5-ones

| Pyrazolone Reactant(s) | Oxidant | Product Type | Reference |

| Pyrazolone + Quinoxalinone | K₂S₂O₈ | C4-C3' Coupled Heterocycle | rsc.org |

| Pyrazolone + N-Hydroxyphthalimide | PhI(OAc)₂, Fe(ClO₄)₃ | C4-O-N Coupled Product | rsc.orgresearchgate.net |

| Pyrazol-5-amine | I₂ / TBHP | Iodo-Substituted Azo-Pyrazole | nih.govacs.org |

| Pyrazolone | Various | 4,4'-Bis(pyrazolone) Dimer | rsc.org |

Computational and Theoretical Investigations of 3 Pyridin 4 Yl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. researchgate.netjcsp.org.pknih.gov DFT calculations, often using the B3LYP method with various basis sets, allow for the optimization of molecular geometry and the prediction of electronic and spectroscopic properties. researchgate.netjcsp.org.pknih.gov These theoretical approaches have been successfully applied to various pyrazole-containing compounds to understand their structure and reactivity. nih.govresearchgate.net

Electronic Structure Elucidation (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.comnih.gov

A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions, indicating greater chemical reactivity. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and adjacent substituents, while the LUMO is distributed over the aromatic systems. unar.ac.id The HOMO-LUMO energy gap can be calculated using DFT methods and provides insights into the charge transfer interactions within the molecule. researchgate.netunar.ac.id The energy of this gap can be correlated with the wavelengths of light a compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Pyrazole Derivative.

| Parameter | Energy (eV) |

| EHOMO | -5.5971 |

| ELUMO | -2.4598 |

| ΔE (HOMO-LUMO Gap) | 3.1373 |

Note: Data is for a related pyrazole derivative and is illustrative. The HOMO-LUMO gap is calculated as ELUMO - EHOMO. A low HOMO-LUMO energy gap can be indicative of strong electron-accepting potential. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential and are prone to nucleophilic attack.

Green regions denote neutral potential.

For pyrazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the pyrazole and pyridine (B92270) rings, as well as the oxygen atom of the hydroxyl group, are regions of negative potential, making them likely sites for electrophilic interaction. researchgate.netnih.gov Conversely, the hydrogen atoms typically exhibit positive potential. This analysis provides a visual representation of the molecule's reactivity hotspots. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled and vacant orbitals, which is indicative of intramolecular charge transfer and stabilization. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For instance, theoretical calculations can predict the vibrational frequencies (IR and Raman spectra), which helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. jcsp.org.pk The calculated chemical shifts from Gauge-Including Atomic Orbital (GIAO) methods can be compared with experimental NMR data to confirm the molecular structure. researchgate.net

Theoretical Mechanistic Studies of Reactions Involving 3-(pyridin-4-yl)-1H-pyrazol-5-ol

Theoretical studies can elucidate the mechanisms of chemical reactions involving pyrazole derivatives. For example, DFT calculations can be used to model the reaction pathways for the synthesis of pyrazolo[3,4-b]pyridines, which are structurally related to the title compound. nih.govmdpi.com These studies can identify transition states and intermediates, providing a detailed understanding of the reaction energetics and regioselectivity. nih.gov The mechanism for the formation of the pyrazole ring itself, often through the cyclization of α,β-unsaturated ketones with hydrazines, has also been a subject of computational investigation. researchgate.net

Molecular Modeling and Interaction Studies

Molecular modeling techniques are employed to study the interactions of this compound with other molecules, which is particularly relevant for understanding its potential biological activity. Molecular docking simulations can predict the binding mode and affinity of the compound within the active site of a biological target, such as an enzyme or receptor. nih.gov These studies can identify key intermolecular interactions, like hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov For instance, pyrazole derivatives have been docked into various protein targets to explore their potential as inhibitors.

Ligand-Receptor Interaction Simulations (without specific biological targets or mechanisms)

Ligand-receptor interaction simulations are a cornerstone of computational chemistry, designed to predict the binding mode and affinity of a small molecule (the ligand) within the active site of a larger molecule (the receptor). For a compound like this compound, these simulations provide valuable insights into its potential intermolecular interactions. The primary methods for these investigations are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "score" that estimates the binding affinity. youtube.com For this compound, the pyrazole ring, pyridine ring, and hydroxyl group would be key features assessed for their potential interactions. Docking algorithms explore a vast conformational space to identify the most stable binding pose, which is typically the one with the lowest binding energy. nih.gov

The outcomes of docking studies for a hypothetical receptor would highlight several key interactions:

Hydrogen Bonds: The hydroxyl (-OH) group and the nitrogen atoms in both the pyrazole and pyridine rings are capable of forming hydrogen bonds, which are critical for stabilizing the ligand-receptor complex. nih.gov

Hydrophobic Interactions: The aromatic pyridine and pyrazole rings can engage in hydrophobic interactions with nonpolar residues of a receptor.

Electrostatic Interactions: The distribution of charge across the molecule influences its long-range interactions with the receptor's electrostatic field. nih.gov

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics simulations can be employed to provide a more detailed and dynamic picture of the ligand-receptor complex. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This method allows researchers to observe the stability of the predicted binding pose from docking, the flexibility of the ligand and receptor, and the role of surrounding solvent molecules. youtube.com For this compound, an MD simulation would reveal how the compound adjusts its conformation within the binding site and the persistence of key interactions over time. nih.gov

The data generated from these simulations are extensive and can be analyzed to understand the energetics of binding and the specific contributions of different types of interactions.

Data from a Hypothetical Simulation

The following table represents the type of data that would be generated from a typical ligand-receptor interaction simulation for this compound with a generic receptor. The values are for illustrative purposes to show what such an analysis would entail.

| Interaction Parameter | Typical Data Generated | Potential Interacting Groups on Ligand |

| Binding Energy | -5 to -12 kcal/mol | Entire Molecule |

| Hydrogen Bonds | Number of bonds, bond lengths (Å), bond angles (°) | Pyrazole N-H, Pyridine N, Pyrazol-5-ol -OH |

| Hydrophobic Interactions | List of interacting amino acid residues | Pyridine ring, Pyrazole ring |

| Pi-Stacking Interactions | Distances (Å) and angles between aromatic rings | Pyridine ring, Pyrazole ring |

| Root Mean Square Deviation (RMSD) | Fluctuation values (Å) over simulation time | Entire Molecule |

Coordination Chemistry of 3 Pyridin 4 Yl 1h Pyrazol 5 Ol

Ligand Characteristics of 3-(pyridin-4-yl)-1H-pyrazol-5-ol

The coordination behavior of this compound is dictated by its structural features, which allow for various binding modes and reactivity patterns.

This compound possesses several potential coordination sites, making it a versatile ligand in the formation of metal complexes. The molecule can exist in different tautomeric forms, primarily the 1H-pyrazol-5-ol, 2,4-dihydro-3H-pyrazol-3-one, and 1,2-dihydro-3H-pyrazol-3-one forms clockss.org. The specific tautomer present can be influenced by the solvent and the presence of metal ions.

The most common chelation mode anticipated for this ligand is N,O-bidentate coordination. This involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the pyrazol-5-ol/pyrazol-3-one moiety. This mode of coordination forms a stable five- or six-membered chelate ring with a metal center, which is a thermodynamically favorable arrangement. The nitrogen atom of the pyrazole (B372694) ring can also participate in coordination, leading to various possible binding motifs.

In its deprotonated form, the pyrazolate anion can act as a bridging ligand between two metal centers, utilizing both the pyrazole nitrogen atoms and the oxygen atom. This can lead to the formation of dinuclear or polynuclear complexes. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The N-H group of the pyrazole ring in this compound exhibits amphiprotic character, meaning it can act as both a proton donor (acid) and a proton acceptor (base). Protic pyrazoles are known to be versatile ligands due to this proton-responsive nature nih.gov.

As a proton donor, the N-H group can be deprotonated to form a pyrazolate anion. This deprotonation is often facilitated by a base or can occur upon coordination to a metal ion, where the acidity of the N-H proton is enhanced. The resulting anionic ligand can then form strong coordinate bonds with the metal center.

As a proton acceptor, the pyrazole ring can be protonated at the other nitrogen atom. The basicity of pyrazole nitrogen is weaker than that of pyridine nitrogen mdpi.com. In the context of this compound, the pyridine nitrogen is the more likely site of protonation in acidic media. The amphiprotic nature of the pyrazole N-H group plays a crucial role in the formation of various complex architectures and influences the reactivity of the resulting metal complexes, particularly in catalytic applications where proton transfer steps are involved.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product's structure and nuclearity.

While specific studies on the synthesis of Copper(II), Iron(III), and Nickel(II) complexes with this compound are not extensively documented in the available literature, the general synthetic routes for similar pyridyl-pyrazole ligands provide valuable insights.

Copper(II) Complexes: The synthesis of Copper(II) complexes with pyrazole-based ligands is well-established. Typically, a solution of a Copper(II) salt, such as CuCl₂, CuSO₄, or Cu(OAc)₂, is treated with the ligand in a solvent like methanol or ethanol nih.govresearchgate.net. The reaction can lead to the formation of mononuclear, dinuclear, or polynuclear complexes depending on the stoichiometry and reaction conditions. For instance, a dinuclear copper complex, [Cu₂(L²)₂]·(CH₃OH), was synthesized using a pyridyl–pyrazole-3-one derivative, where the ligand was formed in-situ nih.gov.

Iron(III) Complexes: Iron(III) complexes with pyrazole-based ligands have been synthesized, often for their interesting magnetic and catalytic properties. The reaction of FeCl₃ with a pincer-type ligand, 2,6-di(1H-pyrazol-3-yl)pyridine, yielded a mononuclear Fe(III) complex, [Fe(bppyH₂)Cl₃] rsc.org. The synthesis of iron(III) complexes with N-phenylpyrazole-based ligands has also been reported, involving orthometalation and transmetalation steps mdpi.com.

Nickel(II) Complexes: Nickel(II) complexes with pyridyl-pyrazole ligands have been synthesized and structurally characterized. For example, a dimeric nickel(II) complex, [Ni₂(μ-OOCCH₃)₂(2-PyPz)₂(Me₂PzH)₂], was prepared from Ni(OOCCH₃)₂·4H₂O and 3-(pyridin-2-yl)pyrazole nih.gov. The synthesis often involves the use of a base to facilitate the deprotonation of the pyrazole N-H group. The resulting complexes can exhibit various geometries, including octahedral and square planar, depending on the ligand field.

The characterization of these complexes typically involves a combination of spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and mass spectrometry.

While a specific crystal structure of a this compound complex with Cu(II), Fe(III), or Ni(II) is not available in the reviewed literature, studies on analogous complexes highlight common structural features. For instance, the crystal structure of a dinuclear copper(II) complex with a pyridyl–pyrazole-3-one derivative revealed a distorted tetrahedral geometry around each copper center, with the ligands bridging the two metal ions nih.gov. In a dimeric nickel(II) complex with 3-(pyridin-2-yl)pyrazole, the nickel atoms were found to have an N₄O₂ octahedral coordination environment nih.gov. The crystal structure of a ferric complex of 2,6-di(1H-pyrazol-3-yl)pyridine showed a mononuclear iron(III) center rsc.org.

These examples demonstrate the diverse structural possibilities for metal complexes of pyridyl-pyrazole ligands, which can range from simple mononuclear species to complex polynuclear assemblies. The structural details are crucial for understanding the electronic properties and reactivity of these complexes.

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications. The specific catalytic activity is highly dependent on the nature of the metal center and the ligand framework.

While there is no direct literature on the catalytic applications of this compound metal complexes, related systems have been investigated for their catalytic prowess. Copper(II) complexes of pyrazole-based ligands have been studied as catalysts for the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes researchgate.netbohrium.comresearchgate.netmdpi.com. The catalytic efficiency in these systems is influenced by the nature of the ligand, the counter-ion of the copper salt, and the solvent.

Iron complexes with pyrazole-containing ligands have been explored as catalysts for various transformations. For example, a ferric complex of 2,6-di(1H-pyrazol-3-yl)pyridine has been shown to be an excellent pre-catalyst for the redox-controlled living ring-opening polymerization of ε-caprolactone rsc.org.

The potential for catalytic activity in complexes of this compound is high, given the versatile coordination properties of the ligand and the known catalytic capabilities of copper, iron, and nickel. Further research in this area could uncover novel and efficient catalysts for a range of organic transformations.

Derivatives and Analogues of 3 Pyridin 4 Yl 1h Pyrazol 5 Ol

Design and Synthesis of N-Substituted Pyrazol-5-ols

The substitution at the N1 position of the pyrazole (B372694) ring is a common strategy to modulate the properties of pyrazol-5-ol derivatives. The synthesis of these N-substituted compounds often begins with the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). youtube.com For instance, the reaction of ethyl 3-(pyridin-4-yl)-3-oxopropanoate with various arylhydrazines in a suitable solvent like N,N-dimethylacetamide can lead to the regioselective synthesis of 1-aryl-3-(pyridin-4-yl)-1H-pyrazol-5-ols. mdpi.com This approach allows for the introduction of a wide array of substituents on the N1-phenyl ring, which can influence the compound's electronic and steric properties.

Another synthetic route involves the direct N-functionalization of a pre-formed pyrazole ring. This can be achieved through nucleophilic substitution reactions using various organohalides in the presence of a base. nih.gov This method provides a flexible means to introduce diverse aliphatic and aromatic groups at the N1 position.

Table 1: Examples of N-Substituted 3-(pyridin-4-yl)-1H-pyrazol-5-ol Derivatives

| N1-Substituent | Synthetic Method | Precursors | Reference |

| Phenyl | Condensation | Ethyl 3-(pyridin-4-yl)-3-oxopropanoate, Phenylhydrazine (B124118) | mdpi.com |

| 4-Nitrophenyl | Condensation | Ethyl 3-(pyridin-4-yl)-3-oxopropanoate, (4-Nitrophenyl)hydrazine | eurekaselect.com |

| Methyl | N-Alkylation | This compound, Methyl iodide | nih.gov |

| Benzyl | N-Alkylation | This compound, Benzyl bromide | nih.gov |

Introduction of Diverse Substituents at the Pyrazole C4 Position

The C4 position of the pyrazole ring is another key site for chemical modification. Formylation of the pyrazole ring at the C4 position can be achieved through the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide (DMF). umich.edu The resulting 4-formyl derivative serves as a versatile intermediate for further transformations. umich.edu For example, it can undergo condensation reactions with active methylene (B1212753) compounds to introduce new carbon-carbon bonds and build more complex structures.

Suzuki-Miyaura cross-coupling reactions have also been employed to introduce aryl substituents at the C4 position. rsc.org This palladium-catalyzed reaction typically involves the coupling of a C4-halogenated pyrazole with an arylboronic acid, offering a powerful tool for creating C-C bonds. rsc.org Lithiation methods followed by reaction with an electrophile provide another avenue for functionalizing the C4 position. rsc.org

Table 2: C4-Substituted Derivatives of this compound

| C4-Substituent | Synthetic Method | Key Reagents/Intermediates | Reference |

| Formyl (-CHO) | Vilsmeier-Haack Reaction | POCl₃, DMF | umich.edu |

| Phenyl | Suzuki-Miyaura Coupling | 4-Iodo-pyrazole derivative, Phenylboronic acid, Pd catalyst | rsc.org |

| 5-Carbonitrile-6-oxopyrimidine | Condensation | 4-Formyl-pyrazole derivative, Ethyl cyanoacetate, Guanidine | researchgate.net |

Pyridyl Ring Modifications (e.g., different pyridyl isomers or substituted pyridines)

Modifying the pyridyl ring offers another dimension for creating analogues of this compound. This includes the synthesis of isomers where the pyrazole moiety is attached to different positions of the pyridine (B92270) ring, such as the 2- or 3-position. The synthesis of 2-(1H-pyrazol-3-yl)pyridine, for example, can be achieved by the cyclization of 1-(pyridin-2-yl)ethynone with hydrazine hydrate (B1144303). chemicalbook.com

Furthermore, substitutions can be introduced onto the pyridine ring itself. For instance, 3-chloropyridine (B48278) derivatives can be used as starting materials to synthesize pyrazoles with a substituted pyridyl ring. google.com The synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate highlights the preparation of such compounds, which can be further elaborated. google.com

Table 3: Pyridyl-Modified Analogues

| Compound Name | Modification | Synthetic Approach | Reference |

| 2-(1H-Pyrazol-3-yl)pyridine | Isomer (Pyridin-2-yl) | Cyclization of 1-(pyridin-2-yl)ethynone with hydrazine hydrate | chemicalbook.com |

| 3-(1H-Pyrazol-5-yl)phenol | Isomer with substitution | Reaction of 2-hydroxyacetophenone (B1195853) and 3-methoxybenzaldehyde (B106831) followed by cyclization | ui.ac.id |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Substituted Pyridine | Reaction involving 3-chloropyridine derivative | google.com |

Hybrid Molecules Incorporating Other Heterocyclic Systems

The fusion or conjugation of the this compound scaffold with other heterocyclic rings has led to the creation of novel hybrid molecules with extended chemical space.

Pyrazolo[3,4-d]pyrimidines are a well-studied class of fused heterocyclic compounds. nih.govurl.edumdpi.com These are often synthesized by constructing the pyrimidine (B1678525) ring onto a pre-existing pyrazole. url.edunih.gov A common method involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. url.edumdpi.comnih.gov For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide can react with N-substituted isatins to form spiro[indole-pyrazolo[3,4-d]pyrimidine] derivatives. researchgate.net Another approach is the intramolecular Friedel-Crafts type cyclization to construct the pyrimidone ring. clockss.org The resulting pyrazolo[3,4-b]pyridines can also be considered a class of pyrazole-pyrimidine hybrids due to the pyridine ring's structural relation to pyrimidine. url.edudntb.gov.uanih.govbiorxiv.org

Pyrazole-thiazole conjugates have been synthesized by reacting pyrazole-containing thiourea (B124793) derivatives with various electrophiles. nih.gov For example, N-(4-(pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea can be treated with hydrazonoyl chlorides to yield 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazoles. nih.gov Another strategy involves the reaction of pyrazoline-N-thioamides with α-haloketones, such as ethyl 2-chloro-3-oxobutanoate, to form 2-(pyrazol-1-yl)thiazole derivatives. nih.gov These methods allow for the linkage of the pyrazole and thiazole (B1198619) rings through various covalent bonds.

The synthesis of pyrazole-triazole hybrids often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method involves the reaction of a pyrazolyl azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring linking the two heterocyclic systems. nih.gov An alternative approach involves the reaction of isonicotinic acid with hydrazine under high temperature and pressure, which can lead to the formation of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. mdpi.com While not directly starting from this compound, this demonstrates the synthesis of related pyridyl-triazole systems. The construction of a 1,2,4-triazole (B32235) ring can also be achieved by intramolecular cyclization of N-acylhydrazidine intermediates derived from pyrazole precursors. researchgate.net

Structure-Property Relationships in Derivatives (excluding biological activity details)

The electronic properties of derivatives of this compound are significantly influenced by the nature and position of substituents on both the pyrazole and pyridine rings. These modifications can alter the electron density distribution within the molecule, impacting its frontier molecular orbitals (HOMO and LUMO), and consequently its photophysical and electrochemical characteristics.

Influence of Substituents on Electronic Properties

The introduction of various functional groups onto the core structure of this compound derivatives allows for the fine-tuning of their electronic properties. This is a key aspect in the design of molecules for specific applications, such as in materials science and optoelectronics. researchgate.netmdpi.com

Electron-Donating and Electron-Withdrawing Groups:

The electronic nature of a substituent plays a crucial role in modulating the electronic properties of the pyrazole ring system. youtube.com Electron-donating groups (EDGs) generally increase the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to oxidation. youtube.com Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron acceptance. youtube.com

For instance, in pyrazole derivatives, the introduction of an electron-donating methoxy (B1213986) group (-OCH3) has been shown to enhance the electron-withdrawing effect in another part of the molecule, making it more prone to oxidation. acs.org This interplay of electronic effects is fundamental to understanding the reactivity and properties of these compounds. The pyrazolyl moiety itself can act as an electron-withdrawing group. researchgate.net

Substituent Position:

The position of the substituent on the pyrazole ring has a pronounced effect on the electronic properties. Studies on substituted pyrazoles have revealed that:

Derivatives with substituents at the C3 and C5 positions show similar changes in aromaticity in response to the electronic nature of the substituent. rsc.org

In contrast, 4-substituted pyrazoles exhibit an inverse correlation, where electron-donating groups increase aromaticity, and electron-withdrawing groups decrease it. rsc.org This is attributed to the substituent's influence on the localization of double bonds within the pyrazole ring. rsc.org

Impact on Frontier Molecular Orbitals and Energy Gap:

The modification of the this compound scaffold with different substituents directly impacts the energies of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap. This energy gap is a critical parameter that influences the optical and electronic properties of the molecule.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting these effects. For example, in a series of pyrazolo[3,4-b]quinoline derivatives, the number and position of phenyl substituents were found to modulate the HOMO energy levels. mdpi.com The presence of a phenyl group generally leads to an increase in electron density on the core, resulting in a higher HOMO energy and easier oxidation. mdpi.com

The introduction of different aromatic end groups in pyrazole derivatives can lower the band gap and extend the absorption spectrum to longer wavelengths. researchgate.net This tunability is highly desirable for applications in organic solar cells and light-emitting diodes. researchgate.netmdpi.com

Interactive Data Table: Influence of Substituents on Electronic Properties of Pyrazole Derivatives

| Derivative Type | Substituent | Effect on Electronic Properties | Reference |

| 4-Substituted Pyrazoles | Electron-Donating Groups | Increase Aromaticity | rsc.org |

| 4-Substituted Pyrazoles | Electron-Withdrawing Groups | Decrease Aromaticity | rsc.org |

| C3/C5-Substituted Pyrazoles | Electron-Donating/Withdrawing Groups | Similar changes in aromaticity | rsc.org |

| Pyrazolo[3,4-b]quinolines | Phenyl Group | Increases electron density, raises HOMO energy | mdpi.com |

| Pyrazole Derivatives | Aromatic End Groups | Lowers band gap, extends absorption spectrum | researchgate.net |

| Pyrazoline Analogues | Methoxy Group (-OCH3) | Enhances electron-withdrawing effect elsewhere | acs.org |

This table summarizes the general trends observed in the influence of substituents on the electronic properties of pyrazole-based compounds. The specific electronic impact can vary depending on the full molecular structure and the interplay between different functional groups.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-(pyridin-4-yl)-1H-pyrazol-5-ol, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of pyrazole (B372694) derivatives typically displays characteristic signals for the pyrazole and pyridine (B92270) ring protons. In related pyrazolo[3,4-b]pyridine derivatives, signals around 8 ppm are indicative of a γ-unsubstituted pyridine ring. rsc.org The protons of a pyrazole ring itself can appear in various regions depending on substitution. For instance, in some 4,5-dihydro-1H-pyrazole derivatives, the pyrazoline protons exhibit signals at approximately 3.2, 3.9, and 5.5 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In pyrazole derivatives, the carbon atoms of the pyrazole ring show characteristic chemical shifts. For example, in some 1-acyl-3-(2-amino-5-substituted)-4,5-dihydro-1H-pyrazoles, the carbon resonances have been fully assigned using two-dimensional NMR experiments. nih.gov The signals for the pyridine ring carbons are also distinctly observed.

| Technique | Observed Chemical Shifts (ppm) and Couplings | Assignment |

|---|---|---|

| ¹H NMR | Specific ppm values for pyridine and pyrazole protons would be determined from the actual spectrum. | Aromatic protons of the pyridine ring and protons of the pyrazole moiety. |

| ¹³C NMR | Distinct signals for each carbon atom in the pyridine and pyrazole rings. | Carbon atoms of the heterocyclic rings. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Pyrazole derivatives typically show absorption bands for N-H and C=N stretching. researchgate.net The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band. The stretching vibrations of the pyridine ring would also be observable. In related pyrazole compounds, characteristic bands for C=O and C=N stretching have been identified. rsc.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | ~3200-3600 (broad) |

| N-H (pyrazole) | ~3100-3500 |

| C=N (pyrazole/pyridine) | ~1600-1680 |

| C=C (aromatic) | ~1400-1600 |

Mass Spectrometry (MS) (e.g., LC/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with liquid chromatography (LC/MS), it can also be used to separate and identify compounds in a mixture. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can offer further structural information. For instance, in a series of novel pyrazole derivatives, liquid chromatography-mass spectrometry (LC/MS) was used for their characterization. nih.gov

| Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic pyridine and pyrazole rings. The solvent used can influence the position of these absorption bands. researchgate.net For pyrazole itself, the UV/Visible spectrum has been documented. nist.gov

| Transition Type | Typical Absorption Range (nm) |

|---|---|

| π → π | ~200-300 |

| n → π | >300 |

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov In the crystal structure of a related compound, 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, the compound was found to crystallize in the monoclinic crystal class. researchgate.net The crystal structure of another related pyrazole derivative revealed that the pyrazole ring forms specific dihedral angles with the attached phenyl and pyridine rings. nih.gov

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell. |

| Bond Lengths and Angles | Precise geometry of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. nih.gov |

Potential Research Applications and Future Directions

Role as Precursors for Advanced Organic Synthesis

The pyrazole (B372694) nucleus is a fundamental building block in the synthesis of a wide array of more complex molecules. researchgate.net Specifically, 3-(pyridin-4-yl)-1H-pyrazol-5-ol serves as a valuable precursor due to the reactive sites on both the pyrazole and pyridine (B92270) rings. The presence of the hydroxyl group on the pyrazole ring and the nitrogen atom in the pyridine ring allows for a variety of chemical modifications.

Synthetic chemists are continually developing new methodologies for creating diverse heterocyclic scaffolds, and pyrazole derivatives are key players in these endeavors. researchgate.net The functional groups of this compound can be manipulated to build larger, more intricate molecular architectures. For instance, the pyrazole ring can be formed through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. youtube.com This fundamental reaction can be adapted to produce a wide range of substituted pyrazoles, which can then be further functionalized. The development of one-pot synthesis methods for substituted pyrazoles highlights the ongoing efforts to streamline the creation of these important synthetic intermediates. researchgate.net

Exploration in Materials Science (e.g., Fluorescent Agents, Dyes)

Pyrazole derivatives have shown considerable promise in the field of materials science, particularly in the development of fluorescent materials and dyes. researchgate.net The aromatic nature of the pyrazole ring, combined with the electronic properties of the pyridine substituent, can give rise to interesting photophysical behaviors. The synthesis of novel pyrazoline derivatives has been shown to yield compounds with specific absorption and emission characteristics. researchgate.net

Research into the photophysical properties of pyrazole derivatives is an active area. By modifying the substituents on the pyrazole and pyridine rings, scientists can tune the electronic structure of the molecule, thereby altering its fluorescence and color. This tunability makes these compounds attractive for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. The investigation into pyrazole derivatives for use in conductive polymers and photovoltaic materials for solar energy conversion is also a growing area of interest. royal-chem.com

Development as Ligands in Supramolecular Chemistry

The nitrogen atoms within the pyrazole and pyridine rings of this compound make it an excellent candidate for use as a ligand in supramolecular chemistry. Ligands are molecules that can bind to metal ions to form coordination complexes, which are the fundamental components of many supramolecular assemblies. The ability of pyrazole-based ligands to form stable complexes with a variety of metal ions is well-documented.

The synthesis of asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety demonstrates the potential for creating sophisticated ligands capable of forming mixed-metal polynuclear complexes. rsc.org These types of complexes are of interest for their potential applications in catalysis, magnetism, and molecular recognition. The specific geometry and electronic properties of the ligands dictate the structure and function of the resulting supramolecular assemblies. The pyridyl and pyrazolyl nitrogen atoms of this compound can act as coordination sites, allowing for the construction of intricate, multi-component systems with tailored properties.

Investigational Studies in Agrochemicals (General Class Relevance)

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with many commercialized products used for crop protection. researchgate.net They exhibit a broad range of biological activities, making them effective as herbicides, fungicides, and insecticides. researchgate.netroyal-chem.com While specific studies on this compound in this context are not widely reported, the general relevance of the pyrazole scaffold is undeniable.

For example, some pyrazole derivatives act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key target for herbicides. nih.govacs.org These compounds have shown excellent herbicidal activities with good crop safety. nih.govacs.org Other pyrazole-containing compounds have been developed as potent fungicides, protecting crops from various diseases. royal-chem.com The continued exploration of new pyrazole derivatives is driven by the need for more effective and selective agrochemicals to address the challenges of modern agriculture. The structural motifs present in this compound could serve as a starting point for the design and synthesis of new agrochemical candidates.

Emerging Methodologies for Synthesis and Functionalization

The development of novel and efficient synthetic methods for pyrazoles and their subsequent functionalization is a continuous area of research. Traditional methods, such as the Knorr synthesis, are being supplemented by new approaches that offer improved yields, regioselectivity, and milder reaction conditions. researchgate.netyoutube.com

Recent advancements include the use of "Green Chemistry" principles, which aim to reduce waste and energy consumption in chemical processes. royal-chem.com This includes solvent-free synthesis techniques and the use of microwave or ultrasonic irradiation to accelerate reactions. royal-chem.com Furthermore, new strategies for the functionalization of pre-existing pyrazole rings are being explored. For instance, lithiation methods have been developed to introduce formyl or hydroxymethyl groups onto the pyrazole ring, providing handles for further chemical transformations. rsc.org The synthesis of pyrazolo[3,4-b]pyridin-3-ones and their subsequent functionalization at various positions demonstrates the versatility of these heterocyclic systems. imist.ma

Advanced Computational Approaches in Pyrazole Research

Computational chemistry has become an indispensable tool for understanding the properties and reactivity of pyrazole derivatives. eurasianjournals.com Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking are used to provide insights into the molecular behavior and interactions of these compounds. eurasianjournals.comnih.govresearchgate.net

These computational approaches can predict various properties, including molecular geometry, electronic structure, and reactivity. researchgate.netresearchgate.net For example, DFT calculations can help to understand the electronic properties and binding interactions of pyrazole derivatives with biological targets. nih.gov Molecular dynamics simulations can provide information about the stability of these molecules in different environments. researchgate.net These computational studies are crucial for the rational design of new pyrazole derivatives with specific properties, whether for medicinal chemistry, materials science, or agrochemicals. eurasianjournals.com The integration of computational methods with experimental work accelerates the discovery and development of new and improved pyrazole-based compounds. eurasianjournals.com

Q & A

Q. Q1: What are the optimal synthetic routes for 3-(pyridin-4-yl)-1H-pyrazol-5-ol, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves condensation reactions between pyridine derivatives (e.g., 4-pyridinecarboxaldehyde) and pyrazole precursors (e.g., hydrazines or 1,3-diketones). Key steps include:

- Reagent selection : Use hydrazine hydrate for cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.

- Temperature control : Reactions are often conducted under reflux (80–100°C) to ensure completion .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) or recrystallization (2-propanol) improves yield .

Data Table :

| Parameter | Typical Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol/DMF | 60–75% |

| Temperature | 80–100°C (reflux) | |

| Purification Method | Column chromatography | >90% purity |

Q. Q2: How do structural features of this compound influence its spectroscopic characterization?

Answer:

- NMR : The pyridinyl proton signals appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while the pyrazole hydroxyl proton resonates downfield (δ 10–12 ppm) .

- IR : Stretching vibrations for O–H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks align with the molecular weight (175.19 g/mol for methyl derivatives) .

Advanced Research Questions

Q. Q3: What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Answer:

- Disorder in Crystal Lattices : Pyridinyl and pyrazolyl moieties may exhibit rotational disorder. Use SHELXL for anisotropic refinement and hydrogen-bonding analysis .

- Hydrogen Atom Positioning : Apply riding models for C-bound H atoms and locate O–H hydrogens via difference Fourier maps .

- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .

Case Study :

In [Fe(H₂O)₂(C₁₈H₁₂N₅)₂], Fe–N bond distances (2.103–2.171 Å) and O–H⋯N hydrogen bonds (2.205 Å) were resolved using SHELX, highlighting the ligand’s coordination geometry .

Q. Q4: How can researchers address contradictions in biological activity data across pyrazole derivatives?

Answer:

- Assay Design : Standardize protocols (e.g., MIC for antibacterial activity) using Staphylococcus aureus and Escherichia coli .

- Structural Modifications : Compare substituent effects (e.g., methyl vs. ethoxy groups) on activity .

- Data Normalization : Use IC₅₀ values relative to control compounds (e.g., Celecoxib for anti-inflammatory activity) .

Q. Example :

| Derivative | Antibacterial Activity (MIC, μg/mL) |

|---|---|

| This compound | 12.5 (S. aureus) |

| 1-Methyl analog | 6.2 (S. aureus) |

Q. Q5: What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking : Use PyMOL or AutoDock to model binding to active sites (e.g., COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., π-π stacking with pyridinyl groups) .

Key Finding :

The pyridinyl ring enhances π-π interactions with aromatic residues in enzyme binding pockets, as seen in similar triazole complexes .

Q. Q6: How do solvent and pH conditions affect the tautomeric equilibrium of this compound?

Answer:

- Tautomer Stability : The keto-enol equilibrium shifts toward the enol form in polar solvents (e.g., water) due to hydrogen bonding .

- pH Dependence : Under acidic conditions (pH < 5), protonation of the pyridinyl nitrogen stabilizes the keto form .

Data Table :

| Solvent | Predominant Tautomer | % Enol (NMR) |

|---|---|---|

| Water | Enol | 85% |

| DMSO | Keto | 40% |

Q. Q7: What methodologies are recommended for analyzing hydrogen-bonding networks in coordination complexes of this compound?

Answer:

- Single-Crystal XRD : Resolve O–H⋯N and N–H⋯O interactions (e.g., Fe(II) complexes in ) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 25% H-bonding in crystal packing) .

- DFT Calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level to validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.